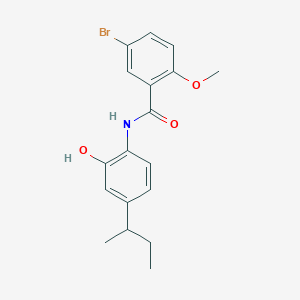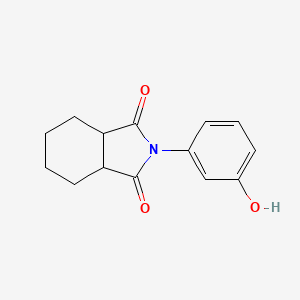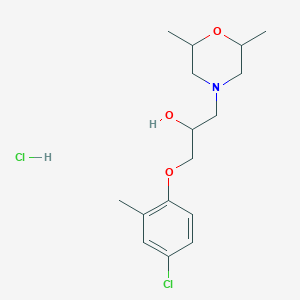
5-bromo-N-(4-sec-butyl-2-hydroxyphenyl)-2-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-N-(4-sec-butyl-2-hydroxyphenyl)-2-methoxybenzamide is a synthetic compound that has garnered attention in scientific research due to its potential applications in the field of medicine. The compound is also known as Bromo-IBUPROFEN and is a derivative of the nonsteroidal anti-inflammatory drug (NSAID) ibuprofen. The following paper will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 5-bromo-N-(4-sec-butyl-2-hydroxyphenyl)-2-methoxybenzamide.
Mecanismo De Acción
The mechanism of action of 5-bromo-N-(4-sec-butyl-2-hydroxyphenyl)-2-methoxybenzamide is not fully understood. However, it is believed to work by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response and are also implicated in the development of cancer and Alzheimer's disease.
Biochemical and Physiological Effects
In vitro studies have shown that 5-bromo-N-(4-sec-butyl-2-hydroxyphenyl)-2-methoxybenzamide inhibits the activity of COX enzymes, leading to a decrease in the production of prostaglandins. The compound has also been shown to induce apoptosis in cancer cells and inhibit the formation of amyloid-beta peptides in Alzheimer's disease. In vivo studies have shown that the compound has anti-inflammatory effects comparable to ibuprofen.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-bromo-N-(4-sec-butyl-2-hydroxyphenyl)-2-methoxybenzamide in lab experiments is its high yield and purity. Another advantage is its potential use in the treatment of various diseases. One limitation is the lack of understanding of its mechanism of action, which may hinder its development as a therapeutic agent.
Direcciones Futuras
For the study of 5-bromo-N-(4-sec-butyl-2-hydroxyphenyl)-2-methoxybenzamide include further investigation of its mechanism of action, as well as its potential use in combination with other therapeutic agents. The compound may also be studied for its potential use in the treatment of other diseases, such as arthritis and cardiovascular disease. Additionally, the development of more efficient synthesis methods may be explored to increase the availability of the compound for research purposes.
Métodos De Síntesis
The synthesis of 5-bromo-N-(4-sec-butyl-2-hydroxyphenyl)-2-methoxybenzamide involves the reaction of 5-bromo-2-methoxybenzoic acid with sec-butylamine, followed by the addition of thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with ibuprofen in the presence of a base to produce the final product. The yield of the synthesis method is high, with a purity of greater than 98%.
Aplicaciones Científicas De Investigación
5-bromo-N-(4-sec-butyl-2-hydroxyphenyl)-2-methoxybenzamide has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and inflammation. In cancer research, the compound has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In Alzheimer's disease research, the compound has been shown to inhibit the formation of amyloid-beta peptides, which are implicated in the pathogenesis of the disease. In inflammation research, the compound has been shown to have anti-inflammatory effects comparable to ibuprofen.
Propiedades
IUPAC Name |
5-bromo-N-(4-butan-2-yl-2-hydroxyphenyl)-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrNO3/c1-4-11(2)12-5-7-15(16(21)9-12)20-18(22)14-10-13(19)6-8-17(14)23-3/h5-11,21H,4H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQLZPGBZUVPYKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC(=C(C=C1)NC(=O)C2=C(C=CC(=C2)Br)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-[4-(butan-2-yl)-2-hydroxyphenyl]-2-methoxybenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-ethyl-5-{4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5208961.png)
![1-[(2-ethyl-5-pyrimidinyl)methyl]-N-[3-(1,3-thiazol-4-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B5208971.png)
![N~2~-benzyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(2-pyridinylmethyl)glycinamide](/img/structure/B5208975.png)
![1-ethoxy-2-[2-(4-nitrophenoxy)ethoxy]benzene](/img/structure/B5208985.png)
![3-[4-(1H-1,2,3-benzotriazol-1-ylcarbonyl)-3-phenyl-1H-pyrazol-1-yl]propanenitrile](/img/structure/B5208990.png)
![1-[4-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylsulfonyl)phenyl]-2-piperidinone](/img/structure/B5208996.png)
![4-({[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B5209001.png)
![ethyl [5-(N,N-diethyl-beta-alanyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate hydrochloride](/img/structure/B5209011.png)
![1-(2-ethoxybenzyl)-N-[3-(1H-pyrazol-1-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B5209015.png)
![4-(1-{[3-(6-methoxy-2-naphthyl)-1H-pyrazol-4-yl]methyl}-4-piperidinyl)pyridine](/img/structure/B5209024.png)


![3-ethyl-5-{2-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5209049.png)